2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride
Overview
Description
The compound “2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride” is likely to be a heterocyclic compound due to the presence of the azetidine and pyrimidine rings . Azetidine is a four-membered ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms . The presence of a sulfur atom indicates that this compound might have interesting chemical properties and potential applications in various fields, including pharmaceuticals.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like aza-Michael addition . The starting azetidine compound could be obtained from a reaction like the DBU-catalysed Horner–Wadsworth–Emmons reaction .Scientific Research Applications
Pharmaceutical Research
This compound, with its imidazole core, is a valuable synthon in drug development. Imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties . The thiolated azetidine and pyrimidine moieties could potentially be exploited for their unique interactions with biological targets, leading to the development of novel therapeutic agents.
Chemical Synthesis
The molecule serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, making it a candidate for constructing more complex molecules. This could be particularly useful in synthesizing new compounds with potential industrial applications or for further research into material sciences .
Biological Studies
Given its structural similarity to naturally occurring nucleotides, this compound could be used in comparative studies to understand the binding affinities of drugs to nucleic acids or proteins. It may also serve as a molecular probe to dissect biological pathways .
Analytical Chemistry
The compound’s unique structure could be utilized in developing analytical methods, such as chromatography standards for detecting similar compounds or as a reagent in chemical assays to quantify biological substances .
Agricultural Chemistry
Compounds with imidazole rings have been used as fungicides and pesticides. The subject compound could be investigated for its efficacy in protecting crops from pests and diseases, potentially leading to safer and more effective agricultural chemicals .
Material Science
The compound’s potential to form stable complexes with metals could be explored in the creation of new materials. These materials might have applications in electronics, catalysis, or as components of sensors .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(azetidin-3-ylmethylsulfanyl)-4,6-dimethylpyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S.ClH/c1-7-3-8(2)13-10(12-7)14-6-9-4-11-5-9;/h3,9,11H,4-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHDDYJYNQFZHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2CNC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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